4-Chloro-N-(cyclopropylmethyl)aniline CAS number and molecular weight
4-Chloro-N-(cyclopropylmethyl)aniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-(cyclopropylmethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a chlorophenyl group and a cyclopropylmethyl amine, presents a unique combination of lipophilicity, conformational rigidity, and metabolic stability, making it a valuable scaffold for the design of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Chloro-N-(cyclopropylmethyl)aniline and its hydrochloride salt, compiled to assist researchers in its effective utilization.
Chemical Identity and Physical Properties
While the hydrochloride salt of 4-Chloro-N-(cyclopropylmethyl)aniline is commercially available and well-documented, a specific CAS registry number for the free base is not consistently reported in publicly accessible databases. For clarity, this guide provides information for both the free base and its hydrochloride salt.
The molecular structure of 4-Chloro-N-(cyclopropylmethyl)aniline consists of a 4-chloroaniline core N-substituted with a cyclopropylmethyl group.
Table 1: Chemical Identifiers and Physical Properties
| Property | 4-Chloro-N-(cyclopropylmethyl)aniline (Free Base) | 4-Chloro-N-(cyclopropylmethyl)aniline Hydrochloride |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N |
| Molecular Weight | 181.66 g/mol (Calculated) | 218.12 g/mol |
| CAS Number | Not definitively assigned in public databases. | 1785761-10-5[1] |
Synthesis and Purification
The synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine.[2]
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure for the synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline from 1-bromo-4-chlorobenzene and cyclopropylmethanamine.
Materials:
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1-bromo-4-chlorobenzene
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Cyclopropylmethanamine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene, anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chlorobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
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Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq).
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Amine Addition: Add cyclopropylmethanamine (1.2 eq) to the reaction mixture.
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Reaction Conditions: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-Chloro-N-(cyclopropylmethyl)aniline as the final product.
Causality of Experimental Choices:
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Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is crucial for achieving high catalytic activity and efficiency in the C-N bond formation. XPhos is an electron-rich and sterically hindered biarylphosphine ligand that promotes the challenging coupling of aryl chlorides.
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Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
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Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the setup and reaction is essential for optimal yields.
Workflow Diagram
Caption: Palladium-catalyzed synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, typically as two doublets. The cyclopropylmethyl group would exhibit complex multiplets for the methine and methylene protons of the cyclopropyl ring and a doublet for the methylene group attached to the nitrogen.
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¹³C NMR: The carbon NMR spectrum would display signals for the four distinct aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The cyclopropylmethyl group would show signals for the methine and methylene carbons.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Cl stretching.
Reactivity and Potential Applications
4-Chloro-N-(cyclopropylmethyl)aniline serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the secondary amine allows for further functionalization, while the chlorophenyl and cyclopropylmethyl moieties can be optimized for target binding and pharmacokinetic properties.
The cyclopropylmethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and potency.[3] The chloro-substituent on the aniline ring can influence the electronic properties of the molecule and provide a site for further synthetic transformations.
While specific, large-scale applications of 4-Chloro-N-(cyclopropylmethyl)aniline are not widely documented, its structural motifs are present in compounds investigated for a range of biological activities. The broader class of chloroanilines are utilized as intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[4]
Safety and Handling
As with all chemical reagents, 4-Chloro-N-(cyclopropylmethyl)aniline and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Chloro-N-(cyclopropylmethyl)aniline is a valuable building block for chemical synthesis, offering a combination of structural features that are attractive for the development of new chemical entities. This guide provides a foundational understanding of its properties, synthesis, and potential applications to support its use in research and development.
References
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ChemExpress. (n.d.). 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylbenzenamine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]
- He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414–12433.
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Chemsrc. (n.d.). CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. Retrieved from [Link]
- Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100155.
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ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]
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ChemExpress. (n.d.). 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride. Retrieved from [Link]
